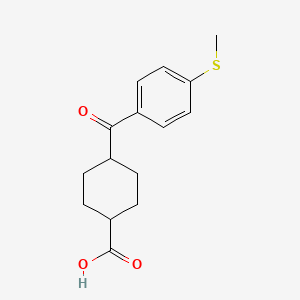

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and stereochemical descriptors. The compound's Chemical Abstracts Service registry number 71023-02-4 provides unambiguous identification within chemical databases and literature. Alternative systematic names include this compound and 4-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid, reflecting different conventions for describing the thiomethyl functional group.

The nomenclature hierarchy places the carboxylic acid group as the principal functional group, establishing the cyclohexane ring as the parent structure with the carboxylic acid at position 1. The 4-position substitution with the thiomethylbenzoyl group creates a disubstituted cyclohexane system, where the relative stereochemistry between these substituents defines the cis-configuration. The thiomethyl group, systematically named as methylsulfanyl, represents a sulfur-containing substituent on the para-position of the benzoyl aromatic ring. This complex substitution pattern requires careful attention to stereochemical descriptors and positional numbering to ensure accurate chemical communication.

Additional synonyms for this compound include cis-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid and trans-4-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid, though the latter specifically refers to the trans-isomer rather than the cis-form under discussion. The molecular descriptor codes such as MFCD01319777 and MFCD07698705 provide additional database identification numbers used in chemical inventory systems. Understanding these various naming conventions and identification codes is crucial for accurate literature searching and chemical procurement.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is fundamentally determined by the chair conformation of the cyclohexane ring, which represents the most thermodynamically stable arrangement for six-membered saturated carbocyclic systems. In the cis-configuration, both the carboxylic acid group at position 1 and the thiomethylbenzoyl group at position 4 adopt the same relative orientation with respect to the ring plane, either both equatorial or both axial, though the equatorial-equatorial arrangement is significantly more stable due to reduced steric interactions.

The thiomethylbenzoyl substituent introduces considerable steric bulk at the 4-position, creating a complex three-dimensional structure where the aromatic ring system extends away from the cyclohexane core. The carbonyl group connecting the benzoyl moiety to the cyclohexane ring adopts a planar geometry due to its sp2 hybridization, while the thiomethyl group on the para-position of the benzene ring introduces additional conformational flexibility through rotation around the carbon-sulfur bond. The overall molecular shape resembles an extended structure with the cyclohexane ring serving as a central scaffold supporting both the carboxylic acid functionality and the bulky aromatic substituent.

Conformational analysis reveals that the cis-stereochemistry constrains the molecule to specific spatial arrangements that minimize steric clashes between the substituents while maintaining optimal orbital overlap in the conjugated portions of the structure. The dihedral angles between the cyclohexane ring plane and the benzoyl aromatic system are influenced by both steric and electronic factors, including potential intramolecular interactions between the carbonyl oxygen and other portions of the molecule. These geometric considerations directly impact the compound's physical properties, reactivity patterns, and potential biological activity profiles.

Comparative Analysis of Cis-Trans Isomerism

The existence of both cis and trans isomers of 4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid creates an important stereochemical relationship that significantly influences the compounds' respective properties and behaviors. In cyclohexanecarboxylic acid derivatives, the cis and trans designations refer to the relative spatial arrangement of the carboxylic acid group and the substituent at the 4-position, with profound implications for molecular stability, reactivity, and physical characteristics.

The trans-isomer of 4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, which places the carboxylic acid and thiomethylbenzoyl groups on opposite sides of the cyclohexane ring plane, generally exhibits greater thermodynamic stability due to reduced steric interactions between the bulky substituents. This stereochemical arrangement allows both groups to adopt equatorial positions simultaneously in the chair conformation, minimizing unfavorable 1,3-diaxial interactions that would destabilize the structure. Epimerization studies on related cyclohexanecarboxylic acid systems demonstrate that heating in the presence of bases such as potassium hydroxide typically favors the formation of trans-isomers in equilibrium mixtures with ratios approaching 85:15 trans to cis.

The cis-isomer, while less thermodynamically stable, possesses unique conformational characteristics that may confer distinct chemical and biological properties. The enforced proximity of the carboxylic acid and thiomethylbenzoyl groups in the cis-configuration creates opportunities for intramolecular interactions, including potential hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group. These interactions can stabilize specific conformations and influence the compound's reactivity profile, particularly in reactions involving the carboxylic acid functionality or the aromatic system.

| Property | Cis-Isomer | Trans-Isomer |

|---|---|---|

| Thermodynamic Stability | Lower | Higher |

| Predominant Conformation | Mixed axial/equatorial | Diequatorial |

| Steric Interactions | Increased 1,3-diaxial | Minimized |

| Intramolecular H-bonding | Possible | Less likely |

| Equilibrium Ratio at 150°C | ~15% | ~85% |

X-ray Crystallographic Studies and Solid-State Conformation

While specific X-ray crystallographic data for this compound was not identified in the available literature, crystallographic studies of related cyclohexanecarboxylic acid derivatives provide valuable insights into the expected solid-state conformational behavior of this compound. X-ray diffraction analysis of substituted cyclohexanecarboxylic acids consistently reveals the preference for chair conformations of the cyclohexane ring, even in the crystalline state where packing forces might otherwise distort molecular geometry.

The solid-state structure of this compound would be expected to show the cyclohexane ring in a chair conformation with specific orientations of the carboxylic acid and thiomethylbenzoyl substituents determined by both intramolecular steric factors and intermolecular packing considerations. Crystallographic studies of similar compounds indicate that carboxylic acid groups frequently participate in hydrogen bonding networks within the crystal lattice, forming dimeric or chain-like arrangements that significantly influence the overall crystal packing and the observed molecular conformations.

The thiomethylbenzoyl substituent would likely adopt conformations that minimize steric clashes with neighboring molecules while maximizing favorable intermolecular interactions such as aromatic stacking or sulfur-related contacts. The presence of the thiomethyl group introduces additional complexity to the crystal packing, as sulfur atoms can participate in various weak intermolecular interactions including sulfur-aromatic contacts and halogen-like bonding with electron-rich regions of neighboring molecules. These interactions often result in specific orientations of the aromatic ring system relative to the cyclohexane core that may differ from the gas-phase or solution conformations.

Temperature-dependent crystallographic studies of related cyclohexanecarboxylic acid derivatives demonstrate that thermal motion primarily affects the flexibility of substituent groups while the core cyclohexane ring maintains its chair geometry across typical measurement temperature ranges. The expected crystal system for this compound would likely belong to one of the common space groups observed for organic carboxylic acids, with unit cell parameters reflecting the molecular dimensions and efficient packing arrangements that maximize attractive intermolecular forces while minimizing repulsive interactions.

Properties

IUPAC Name |

4-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFBOCHOPKYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps in Preparation:

- Starting Material Selection: Typically, substituted benzoic acids (e.g., 4-thiomethylbenzoic acid) and cyclohexanecarboxylic acid derivatives are used as precursors.

- Hydrogenation and Reduction: Aromatic rings are often partially hydrogenated to cyclohexane rings using catalysts such as Pd/C under hydrogen atmosphere.

- Functional Group Transformations: Introduction of the benzoyl group onto the cyclohexane ring at the 4-position via acylation or carbonylation reactions.

- Stereochemical Control: Achieving the cis configuration at the 1- and 4-positions of the cyclohexane ring through selective epimerization or stereospecific synthesis.

- Purification and Isolation: Crystallization or chromatographic techniques to isolate the cis isomer with high purity.

Detailed Preparation Methods

Preparation of Substituted Cyclohexanecarboxylic Acid Intermediates

A patented method describes the preparation of substituted cyclohexanecarboxylic acids via carbonylation and cyanation reactions starting from cyclohexanone derivatives. The process involves:

- Conversion of cyclohexanone derivatives to cyanocyclohexanoic acids using quaternary ammonium salts and cyanide salts.

- Subsequent hydrolysis and functional group modifications to introduce the carboxylic acid group at the 1-position.

- Introduction of the benzoyl group at the 4-position through selective acylation.

This method allows for the incorporation of various substituents on the benzoyl ring, including thiomethyl groups, by using appropriately substituted benzoic acid derivatives or benzoyl chlorides.

One-Pot Synthesis of Substituted Cyclohexanecarboxylic Acids

Recent advances include one-pot catalytic hydrogenation and functionalization methods:

- Using supported rhodium catalysts (e.g., 3% Rh on carbon), aromatic precursors such as p-aminobenzoic acid derivatives are converted directly to cyclohexanecarboxylic acid derivatives with high trans:cis ratios.

- The process involves hydrogenation under mild conditions, followed by in situ protection or functional group transformations.

- This method achieves high selectivity and yield, minimizing the need for separate epimerization steps.

Conversion to Target Compound

The final step involves coupling the cyclohexanecarboxylic acid intermediate with the 4-thiomethylbenzoyl moiety:

- Activation of the carboxylic acid group to acid chloride or anhydride.

- Friedel-Crafts acylation or other carbonylation methods to attach the benzoyl group at the 4-position of the cyclohexane ring.

- Control of reaction conditions to maintain the cis stereochemistry.

- Purification by crystallization or chromatography to isolate this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cis isomer of 4-substituted cyclohexanecarboxylic acids is often less thermodynamically stable than the trans isomer, making direct synthesis challenging.

- Epimerization methods tend to favor the trans isomer; thus, selective synthesis or isolation techniques are critical for obtaining the cis isomer in high purity.

- Catalytic hydrogenation methods using rhodium or palladium catalysts provide a promising route for direct synthesis with controlled stereochemistry.

- The presence of the thiomethyl group on the benzoyl ring requires careful selection of reaction conditions to avoid side reactions such as oxidation or substitution.

- Purification steps often involve acid-base extraction, crystallization, and chromatographic techniques to achieve the desired purity (>90%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzoyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Pest Management

Cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has been identified as a potential juvenile hormone analog. This property allows it to regulate the growth of insect pests, particularly in forestry applications. The compound was isolated from Douglas-fir wood and demonstrated effective ovicidal and juvenilizing activities in biological assays on certain insects.

Pharmaceutical Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. The presence of the thiomethyl group enhances its interaction with biological targets, such as enzymes or receptors involved in pain and inflammation pathways.

Case Study 1: Juvenile Hormone Analog Activity

In a study focusing on the biological activity of juvenile hormone analogs, this compound was tested alongside other carboxylic acids derived from Douglas-fir wood. The results indicated that the methyl ester derivatives exhibited significant activity as ovicides, showcasing the potential for use in pest control strategies.

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of various compounds included this compound. The compound's ability to modulate inflammatory responses was assessed through in vitro assays, revealing promising results that warrant further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzoyl and cyclohexane rings provide structural stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Electronic Effects

Steric Effects

Physicochemical Properties

- Lipophilicity : Thiomethyl derivatives exhibit higher logP values than methoxy or hydroxyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility .

- Molecular Weight : The thiomethyl group increases molecular weight (~278.4 g/mol) compared to methoxy (262.3 g/mol) or dimethyl (260.33 g/mol) analogs, which may influence pharmacokinetics .

Biological Activity

Introduction

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a carboxylic acid group and a thiomethylbenzoyl substituent. Its structural characteristics contribute to its biological activity, particularly in modulating enzyme activity and interacting with biological targets.

Molecular Formula

- Molecular Formula : CHOS

- Molecular Weight : 256.34 g/mol

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibitors of HDACs are being explored for their roles in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

- Antitumor Activity : Preliminary data indicate that this compound may possess antitumor properties, potentially through the modulation of signaling pathways associated with tumor growth and metastasis .

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on HDAC activity. The results demonstrated that the compound inhibited HDAC activity with an IC value of 0.062 μM, indicating strong potential for cancer treatment applications .

| Compound | Target Enzyme | IC Value (μM) |

|---|---|---|

| This compound | HDAC | 0.062 |

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5 |

| IL-6 (pg/mL) | 120 ± 8 | 60 ± 4 |

Q & A

Q. What synthetic strategies are effective for synthesizing cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling a thiomethylbenzoyl moiety to a functionalized cyclohexane-carboxylic acid scaffold. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are effective coupling agents in DCM/DMF (3:1) under mild conditions to preserve stereochemistry . Enantiomeric purity can be achieved via chiral chromatography or asymmetric synthesis using resolved intermediates, such as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives .

Q. How can the stereochemical configuration of the cis isomer be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical confirmation. For instance, the crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (a structural analog) was resolved using single-crystal diffraction to validate the cyclohexane ring conformation and substituent orientation . Alternatively, NOESY NMR can detect spatial proximity between protons on the thiomethylbenzoyl group and cyclohexane backbone .

Q. What purification techniques are recommended to achieve ≥98% HPLC purity for this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures or acetonitrile is effective for bulk purification. For fine purification, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended. Moisture content post-purification should be monitored via Karl Fischer titration (<0.5%) to prevent degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of the thiomethyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The thiomethyl (-SCH3) group’s electron-donating nature increases susceptibility to oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS can identify degradation products like sulfoxide or sulfone derivatives. Comparative studies with des-thiomethyl analogs (e.g., 4-benzoyl derivatives) reveal that the thiomethyl group reduces hydrolytic stability in phosphate-buffered saline (pH 7.4) .

Q. What strategies resolve contradictions in reported biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from differential metabolic processing. For example, nitrosourea analogs of cyclohexane-carboxylic acids show variable efficacy due to hepatic conversion of prodrugs. To address this:

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model the ligand-enzyme interaction. Key parameters include:

- Binding affinity : Focus on hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues.

- Steric fit : The cis-cyclohexane conformation may clash with hydrophobic pockets unless stabilized by π-alkyl interactions with the thiomethylbenzoyl group .

Q. What analytical methods differentiate cis/trans isomers in complex mixtures?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) + 0.1% formic acid. Retention times for cis isomers are typically longer due to reduced polarity.

- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints by comparing experimental and calculated spectra for each isomer .

Contradictions in Literature

- Stereochemical Assignments : Early studies on cyclohexane-carboxylic acid derivatives occasionally misassigned cis/trans configurations due to overlapping NMR signals. Cross-validation with X-ray data is critical .

- Biological Activity : Nitrosourea derivatives show conflicting cytotoxicity profiles in murine vs. human cell lines, likely due to species-specific metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.